

PQR620: A Technical Guide to a Novel Brain-Penetrant mTORC1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
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Abstract

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Developed as a second-generation mTOR inhibitor, it overcomes some limitations of earlier allosteric inhibitors like rapamycin and its analogs (rapalogs), which only partially inhibit mTORC1 and can activate feedback loops.[2][3] PQR620 demonstrates excellent oral bioavailability and, significantly, is a brain-penetrant molecule, making it a promising candidate for therapeutic intervention in central nervous system (CNS) disorders in addition to its anti-cancer properties.[1][4][5] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to PQR620.

Mechanism of Action

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[6] It integrates signals from growth factors, nutrients, and cellular energy status.[7] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[2]

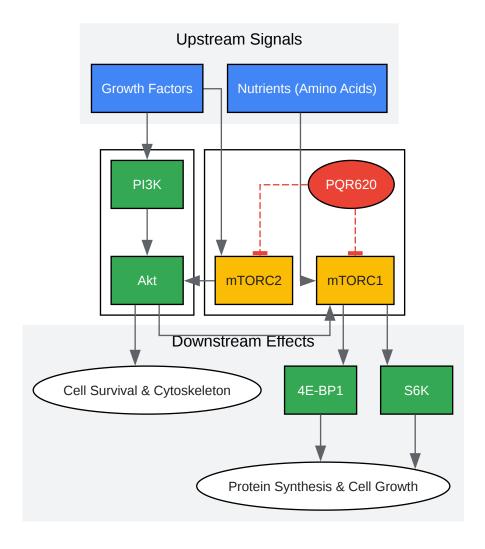
• mTORC1, sensitive to nutrients, primarily regulates protein synthesis and cell growth through downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][8]



 mTORC2 is activated by growth factors via the PI3K pathway and is crucial for phosphorylating AGC kinases such as Akt, thereby regulating cell survival and cytoskeletal organization.[2][7]

PQR620 acts as a catalytic inhibitor, binding to the ATP-binding site of the mTOR kinase domain. This dual inhibition of both mTORC1 and mTORC2 leads to a complete shutdown of mTOR signaling, preventing the phosphorylation of key downstream substrates.[2] In cellular assays, **PQR620** has been shown to inhibit the phosphorylation of ribosomal protein S6 (a downstream target of mTORC1) and protein kinase B (Akt) at serine 473 (a direct target of mTORC2).[4]

Signaling Pathway Diagram



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Caption: PQR620 inhibits both mTORC1 and mTORC2 complexes.

Quantitative Data

The following tables summarize the key quantitative data for **PQR620** from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

Parameter	Value Value	Cell Line/Assay	Reference
mTOR Binding Affinity (Ki)	10.8 nM	Biochemical Assay	[9]
mTOR Binding Affinity (Kd)	6 nM	Biochemical Assay	[5]
PI3Kα Binding Affinity (Ki)	4.2 μΜ	Biochemical Assay	[9]
Selectivity (mTOR vs. PI3Kα)	>1000-fold	Enzymatic Binding Assays	[4]
pS6 Inhibition (IC50)	0.1 μΜ	A2058 Melanoma Cells	[4]
pAkt (Ser473) Inhibition (IC50)	0.2 μΜ	A2058 Melanoma Cells	[4]
Mean Growth Inhibition (IC50)	0.92 μΜ	66 Cancer Cell Line Panel	[1]
Median Growth Inhibition (IC50)	250 nM	44 Lymphoma Cell Lines	[4]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant.

Table 2: In Vivo Pharmacokinetics (Mice)



Parameter	Value	Tissue	Dosing	Reference
Cmax	4.8 μg/mL	Plasma	50 mg/kg (oral)	[5]
Cmax	7.7 μg/mL	Brain	50 mg/kg (oral)	[5]
Tmax	30 minutes	Plasma & Brain	50 mg/kg (oral)	[5]
Half-life (t1/2)	~5 hours	Plasma & Brain	50 mg/kg (oral)	[5]
Brain:Plasma Ratio	~1.6	-	-	[10]

Cmax: Maximum concentration. Tmax: Time to reach maximum concentration.

Table 3: Tolerability

Species	Maximum Tolerated Dose (MTD)	Study Duration	Reference
Mice	~150 mg/kg	-	[5]
Rats	~30 mg/kg	14-day toxicological study	[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro mTOR Kinase Assay

This protocol is a representative method for determining the direct inhibitory effect of a compound on mTOR kinase activity.

Objective: To measure the IC50 value of PQR620 against mTOR kinase.

Materials:

- Recombinant active mTOR enzyme.
- Inactive S6K protein (as substrate).[11]



- Kinase buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, 5 mmol/L MnCl2).[11]
- ATP solution (100 μmol/L).[11]
- PQR620 at various concentrations.
- SDS-PAGE gels and Western blotting reagents.
- Antibodies: anti-phospho-S6K (Thr389), anti-total S6K, HRP-conjugated secondary antibody.

Procedure:

- Prepare serial dilutions of PQR620 in DMSO.
- In a microcentrifuge tube, combine the active mTOR enzyme (250 ng) and inactive S6K substrate (1 μg) in kinase buffer.[11]
- Add the diluted PQR620 or DMSO (vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding ATP to a final concentration of 100 μmol/L.[11]
- Incubate the reaction at 30°C for 30 minutes.[11]
- Stop the reaction by adding 4x SDS-PAGE loading buffer.
- Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Perform Western blotting using an antibody specific for phosphorylated S6K (Thr389) to detect mTOR kinase activity. A total S6K antibody is used as a loading control.
- Quantify the band intensities and calculate the percentage of inhibition for each PQR620 concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Phosphorylation Assay (Western Blot)



This assay measures the inhibition of mTORC1 and mTORC2 downstream signaling in a cellular context.

Objective: To determine the IC50 of **PQR620** for the inhibition of S6 and Akt phosphorylation in cells.

Materials:

- A2058 melanoma cells (or other relevant cell line).
- Cell culture medium and supplements.
- PQR620.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- Antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-phospho-Akt (Ser473), anti-total Akt, HRP-conjugated secondary antibodies.

Procedure:

- Seed A2058 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with serial dilutions of PQR620 for a specified time (e.g., 2 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Perform SDS-PAGE and Western blotting as described in Protocol 3.1.
- Probe membranes with primary antibodies against p-S6, total S6, p-Akt (S473), and total Akt.
- Quantify the phosphorylation levels relative to the total protein levels for each target.
- Calculate IC50 values based on the dose-dependent inhibition of phosphorylation.



In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **PQR620** in vivo.

Objective: To assess the effect of **PQR620** on tumor growth in a mouse xenograft model.

Materials:

- NOD-Scid or BALB/c nude mice.
- Cancer cell line (e.g., OVCAR-3 human ovarian cancer cells, SU-DHL-6 DLBCL cells).[1][4]
- PQR620 formulation for oral gavage.
- Calipers for tumor measurement.

Procedure:

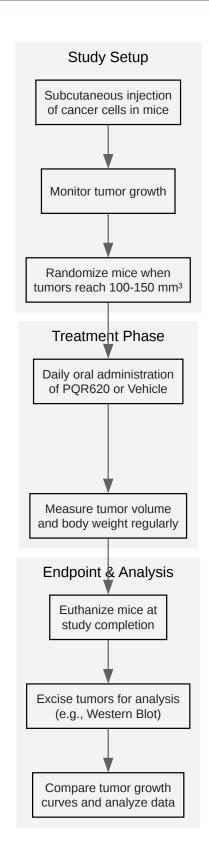
- Subcutaneously inoculate mice with the chosen cancer cell line (e.g., 5-10 x 10⁶ cells).[4]
- Monitor tumor growth regularly.
- When tumors reach a specific volume (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[4]
- Administer PQR620 daily by oral gavage at the desired dose (e.g., 100 mg/kg).[4] The
 vehicle control group receives the formulation solution without PQR620.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (V = length × width² × 0.5).
- Monitor animal body weight and general health as indicators of toxicity.
- Continue treatment for a predetermined period (e.g., 14 or 21 days).[4]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).



• Compare the tumor growth curves between the **PQR620**-treated and vehicle-treated groups to determine efficacy.

Experimental Workflow Diagram





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Caption: Workflow for in vivo xenograft efficacy studies.



Preclinical Efficacy

PQR620 has demonstrated significant anti-tumor activity across a broad range of preclinical models.

- In Vitro: PQR620 shows potent anti-proliferative activity in numerous cancer cell lines, with a mean IC50 of 919 nM across a panel of 66 lines.[9] It is particularly active in lymphoma cell lines, with a median IC50 of 250 nM, and shows greater activity in B-cell versus T-cell tumors.[4] The anti-tumor effect is primarily cytostatic, with apoptosis induced in a smaller subset of cell lines.[4] In non-small cell lung cancer (NSCLC) cells, PQR620 not only inhibits the mTOR pathway but also induces cytotoxicity through mTOR-independent mechanisms, including inhibition of sphingosine kinase 1 (SphK1) and induction of oxidative stress.[12]
- In Vivo: In a human ovarian cancer xenograft model (OVCAR-3), daily oral dosing of PQR620 significantly inhibited tumor growth.[1][5] Similar efficacy was observed in diffuse large B-cell lymphoma (DLBCL) models (SU-DHL-6 and RIVA).[4] Furthermore, PQR620 has shown promise in neurological disorders. In a mouse model of tuberous sclerosis complex (TSC), PQR620 attenuated epileptic seizures.[1][13] Its ability to effectively cross the bloodbrain barrier gives it a distinct advantage over rapalogs for treating CNS-related conditions. [10]

Conclusion

PQR620 is a highly potent, selective, and orally bioavailable dual mTORC1/2 inhibitor with excellent brain penetration. Its comprehensive inhibition of the mTOR signaling pathway results in robust anti-proliferative and anti-tumor effects in a variety of preclinical cancer models, including those of the central nervous system. The data summarized herein provide a strong rationale for the continued clinical development of **PQR620** in oncology and neurological disorders where the mTOR pathway is dysregulated.

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- To cite this document: BenchChem. [PQR620: A Technical Guide to a Novel Brain-Penetrant mTORC1/2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574294#pqr620-mtorc1-2-inhibitor-explained]

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